2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde

Description

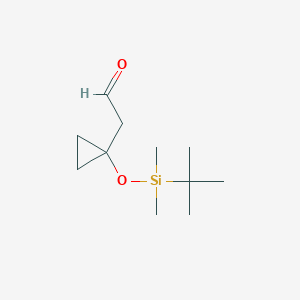

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a specialized organic compound featuring a cyclopropane ring substituted with a tert-butyldimethylsilyl (TBDMS) ether group and an acetaldehyde moiety. The TBDMS group acts as a protective group, stabilizing the oxygen atom on the cyclopropane ring during synthetic processes, particularly in multi-step organic syntheses. The strained cyclopropane ring contributes to unique reactivity, while the aldehyde group enables participation in condensation or nucleophilic addition reactions. This compound is often utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its balance of stability and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(6-7-11)8-9-12/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQHYAJJUXLKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253978-16-3 | |

| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with cyclopropylmethanol, followed by oxidation to form the desired acetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecules with high stereochemical purity. The molecular targets and pathways involved include various enzymes and proteins that facilitate these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde, it is critical to compare it with structurally analogous compounds. Below is a detailed analysis:

Structural and Functional Analogues

The following compounds share key features (cyclopropane rings, protective groups, or aldehyde functionalities) and are relevant for comparison:

Key Comparative Analysis

Protective Group Efficiency :

- The TBDMS group in the target compound offers superior steric protection compared to TMS, reducing unintended side reactions (e.g., premature aldehyde oxidation). However, its bulkiness may slow reaction kinetics in sterically hindered environments.

- Unprotected analogues (e.g., 2-(1-hydroxycyclopropyl)acetaldehyde) are unsuitable for prolonged synthetic sequences due to oxidative instability.

Solubility and Lipophilicity :

Reactivity of the Cyclopropane Ring :

- Strain in the cyclopropane ring enhances susceptibility to ring-opening reactions. However, the TBDMS group mitigates this by stabilizing the oxygen atom, delaying undesired decomposition.

- Carboxymethylcyclopropyl derivatives (e.g., in Montelukast) leverage cyclopropane rigidity for target binding in drug molecules, where electronic effects dominate over ring-opening reactivity .

Synthetic Utility :

- The target compound is favored in multistep syntheses requiring orthogonal protection strategies. In contrast, TMS-protected analogues are more easily deprotected under mild conditions (e.g., fluoride ions).

Biological Activity

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a synthetic organic compound with potential biological activities that are currently under investigation. This compound features a cyclopropyl group and a tert-butyldimethylsilyloxy moiety, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through its interaction with specific enzymes and receptors within biological pathways. The presence of the cyclopropyl group can enhance the compound's lipophilicity, potentially increasing membrane permeability and facilitating interaction with cellular targets.

Research Findings

Research into the biological activity of similar compounds suggests that modifications in the molecular structure can significantly affect their pharmacological profiles. For instance, compounds with cyclopropyl groups have been shown to exhibit various activities, including:

- Antimicrobial Activity : Cyclopropyl derivatives have demonstrated effectiveness against a range of bacterial strains.

- Anticancer Properties : Some studies indicate that cyclopropyl-containing compounds may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluating various cyclopropyl derivatives found that modifications at the aldehyde position could enhance antimicrobial activity against Gram-positive bacteria. The results indicated a correlation between structural features and biological potency.

- Anticancer Activity : In vitro assays on cyclopropyl derivatives showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm cyclopropane geometry (e.g., NMR coupling constants ) and silyl group integrity ( NMR).

- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS).

- FT-IR : Identify aldehyde C=O stretch (~1720 cm) and Si-O peaks (~1250 cm).

Reference: Experimental design principles for reaction optimization align with ICReDD’s integrated computational-experimental workflows .

Basic: What are the key stability considerations for handling this compound in experimental workflows?

Methodological Answer:

- Moisture Sensitivity : The TBS group is hydrolytically labile; use inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, DCM).

- Aldehyde Reactivity : Store at low temperatures (-20°C) to prevent dimerization or oxidation. Stabilize with molecular sieves.

- Light Sensitivity : Cyclopropanes may undergo ring-opening under UV light; use amber glassware.

Reference: Stability protocols mirror best practices for acetaldehyde derivatives .

Advanced: How can factorial design optimize the synthesis of this compound?

Methodological Answer:

A 2 factorial design (where = variables like temperature, catalyst loading, solvent polarity) reduces experimental trials while identifying critical factors:

Variables : Catalyst type (Rh vs. Pd), solvent (DCM vs. THF), reaction time.

Response Metrics : Yield, purity (HPLC), cyclopropane ring integrity (NMR).

Statistical Analysis : Use ANOVA to rank variable significance and optimize conditions.

Example: A 2 design (8 experiments) identified Rh(II) catalysts in DCM at 0°C as optimal for cyclopropanation efficiency .

Advanced: What computational methods elucidate the reaction mechanism of cyclopropanation in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states and activation energies for cyclopropanation pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Machine Learning : Train models on experimental datasets to predict optimal catalysts.

Reference: ICReDD’s quantum chemical reaction path searches validate experimental outcomes .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound?

Methodological Answer:

- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., inert vs. ambient atmosphere).

- In Situ Monitoring : Use real-time techniques like ReactIR to detect intermediates.

- Meta-Analysis : Apply statistical tools to identify outliers or variable dependencies (e.g., solvent purity effects).

Reference: Methodological frameworks for comparative analysis in chemical research .

Advanced: What role does this compound play in natural product synthesis?

Methodological Answer:

- Chiral Building Block : The cyclopropane’s strain enables stereoselective ring-opening reactions.

- Aldehyde as Electrophile : Used in nucleophilic additions (e.g., Grignard) or cross-couplings.

Example: Synthesis of terpene derivatives via [2+1] cycloaddition followed by aldehyde functionalization.

Reference: Reactor design principles for scaling such reactions align with CRDC subclass RDF2050112 .

Advanced: How to address analytical challenges in quantifying impurities?

Methodological Answer:

- HPLC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and MS fragmentation for impurity profiling.

- GC-MS : Volatile impurities (e.g., residual aldehydes) quantified via headspace analysis.

- Calibration Standards : Synthesize and validate impurity references (e.g., over-oxidized carboxylic acid).

Reference: Statistical experimental design minimizes impurity formation .

Advanced: What reactor designs improve scalability for reactions involving this compound?

Methodological Answer:

- Microreactors : Enhance heat transfer for exothermic cyclopropanation.

- Membrane Reactors : Separate byproducts (e.g., HO) in real-time to stabilize the TBS group.

- Flow Chemistry : Continuous processing reduces aldehyde degradation.

Reference: CRDC subclass RDF2050112 outlines reactor design fundamentals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.